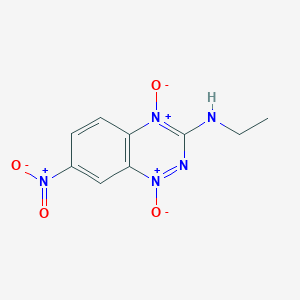

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Beschreibung

The compound "(3E)-3-(Ethylimino)-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-4(3H)-ol" is a heterocyclic molecule featuring a benzotriazin core modified with a nitro group (at position 7), an oxo group (at position 1), and an ethylimino substituent (at position 3). Its structure combines electron-withdrawing (nitro, oxo) and lipophilic (ethylimino) groups, which may influence reactivity, stability, and biological interactions.

Eigenschaften

CAS-Nummer |

921933-59-7 |

|---|---|

Molekularformel |

C9H9N5O4 |

Molekulargewicht |

251.20 g/mol |

IUPAC-Name |

N-ethyl-7-nitro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |

InChI |

InChI=1S/C9H9N5O4/c1-2-10-9-11-13(16)8-5-6(14(17)18)3-4-7(8)12(9)15/h3-5H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

YJCBBPGLWXLGKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=[N+](C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von (3E)-3-(Ethylimino)-7-Nitro-1-oxo-1λ5,2,4-Benzotriazin-4(3H)-ol umfasst typischerweise mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Benzotriazinon-Kerns: Der erste Schritt beinhaltet die Synthese des Benzotriazinon-Kerns durch eine Cyclisierungsreaktion geeigneter Vorläufer.

Einführung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierungsreaktionen unter Verwendung von Reagenzien wie Salpetersäure oder einem Gemisch aus Salpeter- und Schwefelsäure eingeführt.

Addition der Ethyliminogruppe: Die Ethyliminogruppe wird durch eine Kondensationsreaktion mit einem geeigneten Ethylamin-Derivat hinzugefügt.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu verbessern, sowie die Verwendung von kontinuierlichen Durchflussreaktoren zur Skalierung des Produktionsprozesses.

Analyse Chemischer Reaktionen

(3E)-3-(Ethylimino)-7-Nitro-1-oxo-1λ5,2,4-Benzotriazin-4(3H)-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators durchgeführt werden, was zur Reduktion der Nitrogruppe zu einer Aminogruppe führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitro- oder Ethyliminogruppe durch andere funktionelle Gruppen unter Verwendung geeigneter Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3E)-3-(Ethylimino)-7-Nitro-1-oxo-1λ5,2,4-Benzotriazin-4(3H)-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann Redoxreaktionen eingehen, wodurch reaktive Sauerstoffspezies (ROS) gebildet werden, die oxidativen Stress in Zellen induzieren können. Dieser oxidative Stress kann zum Zelltod führen, was die Verbindung zu einem potenziellen Kandidaten für Antikrebstherapien macht. Darüber hinaus kann die Ethyliminogruppe mit zellulären Proteinen interagieren, ihre Funktion beeinflussen und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the ethylimino group may interact with cellular proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Tirapazamine (1,2,4-Benzotriazin-3-amine 1,4-dioxide)

- Core Structure : Benzotriazin with amine and dioxide groups.

- Key Differences: Tirapazamine lacks the nitro and ethylimino substituents but includes two oxide groups at positions 1 and 3. These oxides contribute to its role as a hypoxia-activated cytotoxin, generating free radicals under low-oxygen conditions .

- Molecular Weight : 178.15 g/mol (C₇H₆N₄O₂).

- Activity : Clinically studied for anticancer applications due to selective toxicity in hypoxic tumor microenvironments.

Quinazolin-4(3H)-one Derivatives (e.g., Compound 142)

- Core Structure : Quinazolin-4(3H)-one (a fused benzene-pyrimidine system).

- Key Differences: The quinazoline core differs from benzotriazin, but both share nitrogen-rich heterocyclic frameworks. Compound 142 features a purine-amino-benzamide substituent, which enhances steric bulk compared to the target compound’s simpler ethylimino group .

- Activity : Quinazoline derivatives are often kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent mechanisms compared to benzotriazin-based compounds.

Piperazine Derivatives (e.g., LP, 2HP)

- Core Structure: Piperazine with ketone or phenolic substituents.

- Key Differences : These compounds lack the benzotriazin backbone but share nitrogen-rich motifs. For example, LP incorporates a pyridine moiety, which may enhance metal-binding capacity .

- Synthesis : Prepared via reactions of 2-(piperazin-1-yl)ethanamine with ketones, contrasting with the likely cyclization methods for benzotriazins .

Key Observations :

- The ethylimino group could increase lipophilicity, affecting membrane permeability relative to polar derivatives like Tirapazamine.

Notes

- Limited direct data on the target compound necessitated extrapolation from structural analogs.

- Molecular weight and synthetic routes are inferred due to incomplete evidence.

- Biological activity comparisons are speculative and require experimental validation.

Biologische Aktivität

The compound (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a member of the benzotriazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₉H₈N₄O₃, with a molecular weight of approximately 232.23 g/mol. The structural features include a nitro group, an ethylimino substituent, and a benzotriazine core, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Benzotriazine derivatives have been reported to exhibit significant antimicrobial properties. A study evaluated various derivatives against Escherichia coli, Staphylococcus aureus, and Salmonella spp. The results indicated that compounds similar to (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol showed effective inhibitory zones against E. coli, while being less effective against the other two bacteria.

| Compound | Target Bacteria | Inhibitory Zone (cm) |

|---|---|---|

| Compound A | E. coli | 1.0 |

| Compound B | Staphylococcus aureus | Inactive |

| Compound C | Salmonella spp. | Inactive |

Anticancer Activity

The anticancer activity of benzotriazine derivatives was assessed using the human liver carcinoma cell line (HepG2). Compounds derived from the benzotriazine structure demonstrated potent cytotoxic effects, with some showing IC₅₀ values significantly lower than the standard drug doxorubicin.

| Compound | IC₅₀ (μM) | Comparison to Doxorubicin (IC₅₀ = 2.06 μM) |

|---|---|---|

| Compound 1 | 6.525 | More active |

| Compound 2 | 10.97 | More active |

| Doxorubicin | 2.06 | Standard |

The biological activity of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is believed to involve nucleophilic attack by intracellular thiols at specific positions on the benzotriazine ring. This interaction may lead to the formation of reactive intermediates that exert antimicrobial and anticancer effects.

Case Studies

A recent study synthesized several derivatives based on the benzotriazine scaffold and evaluated their biological activities. The most promising candidates were those with modifications at the nitro and ethylimino positions, which exhibited enhanced binding affinities towards target receptors involved in bacterial growth and cancer cell proliferation.

Example Study Findings

In vitro tests revealed that compounds with structural modifications similar to (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol showed:

- Strong binding affinity towards the E. coli Fab-H receptor.

- Significant cytotoxicity against HepG2 cells with low IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.